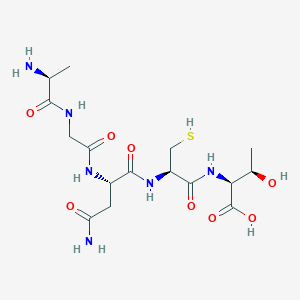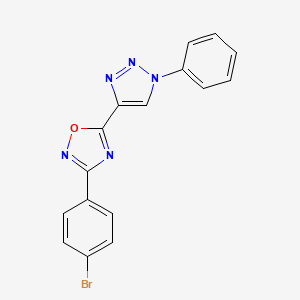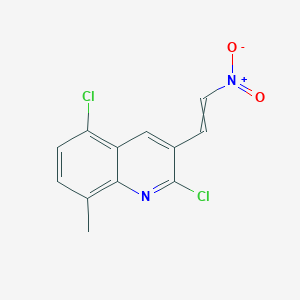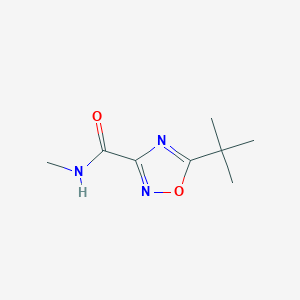
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine: is a synthetic peptide composed of five amino acids: L-alanine, glycine, L-asparagine, L-cysteine, and L-threonine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this peptide allows it to exhibit specific biochemical properties that can be harnessed for various scientific and practical purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-threonine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-asparagine, glycine, and L-alanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may utilize batch or continuous flow reactors to optimize reaction conditions and minimize production costs.
化学反应分析
Types of Reactions
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amino group modifications.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with functional tags or groups.
科学研究应用
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Potential therapeutic applications, such as drug delivery systems or as a component of peptide-based vaccines.
Chemistry: Employed in the development of novel catalysts or as a substrate in enzymatic reactions.
Industry: Utilized in the production of bioactive compounds or as a stabilizing agent in formulations.
作用机制
The mechanism of action of L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine depends on its specific application. In general, the peptide can interact with various molecular targets, such as enzymes, receptors, or other proteins. The presence of L-cysteine allows for the formation of disulfide bonds, which can influence the peptide’s conformation and stability. Additionally, the peptide’s sequence can be designed to mimic or inhibit natural biological processes, making it a versatile tool in research and therapeutic applications.
相似化合物的比较
Similar Compounds
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-serine: Similar structure but with serine instead of threonine.
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-valine: Similar structure but with valine instead of threonine.
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-lysine: Similar structure but with lysine instead of threonine.
Uniqueness
L-Alanylglycyl-L-asparaginyl-L-cysteinyl-L-threonine is unique due to the specific combination of amino acids, which imparts distinct biochemical properties. The presence of L-threonine provides additional hydroxyl groups, enhancing the peptide’s solubility and potential for hydrogen bonding. This unique sequence allows for specific interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
919788-82-2 |
|---|---|
分子式 |
C16H28N6O8S |
分子量 |
464.5 g/mol |
IUPAC 名称 |
(2S,3R)-2-[[(2R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C16H28N6O8S/c1-6(17)13(26)19-4-11(25)20-8(3-10(18)24)14(27)21-9(5-31)15(28)22-12(7(2)23)16(29)30/h6-9,12,23,31H,3-5,17H2,1-2H3,(H2,18,24)(H,19,26)(H,20,25)(H,21,27)(H,22,28)(H,29,30)/t6-,7+,8-,9-,12-/m0/s1 |
InChI 键 |
VSUXBRPVXLCWBP-WZQRHETMSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](C)N)O |
规范 SMILES |
CC(C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(3aR,6aS)-7'-chloro-5-[(2-chlorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12628202.png)

![9-Bromobenzo[h]isoquinoline-6-carbonitrile 2-oxide](/img/structure/B12628217.png)
![Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12628220.png)




![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
![N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B12628240.png)
![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
![4-[(2-Hydroxyoctyl)oxy]butane-1,2,3-triol](/img/structure/B12628251.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)
